molecular formula C22H21N3O4S B288239 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No. B288239
M. Wt: 423.5 g/mol
InChI Key: GBIVMHRXKNMAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been found to have significant effects on biochemical and physiological systems.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide have been studied extensively. It has been found to have significant effects on various biochemical pathways and physiological systems. For example, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in lab experiments is its potential applications in various fields. It has been found to have significant effects on biochemical and physiological systems, making it a useful tool for studying various diseases and disorders. However, one of the main limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide. One direction is to further investigate its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro, but further studies are needed to determine its effectiveness in vivo. Another direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects, but further studies are needed to determine its effectiveness in vivo. Additionally, further studies are needed to investigate its potential toxicity and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis method of 2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has been used in various scientific research applications. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been found to have neuroprotective effects.

properties

Product Name

2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H21N3O4S/c1-15-6-5-11-25-14-19(23-22(15)25)16-7-4-8-17(12-16)24-30(26,27)21-13-18(28-2)9-10-20(21)29-3/h4-14,24H,1-3H3

InChI Key

GBIVMHRXKNMAIN-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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